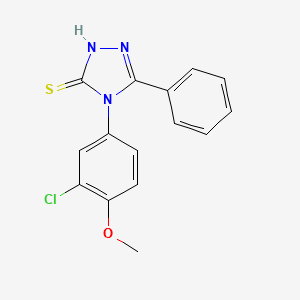

4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as CMPT, is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and biochemistry. In

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of triazole derivatives is in the field of corrosion inhibition. For example, the inhibition performance of similar triazole compounds on mild steel in hydrochloric acid medium has been extensively studied. These compounds exhibit excellent inhibition efficiency, even at very low concentrations, by adsorbing onto the steel surface and forming a protective layer that significantly reduces corrosion rates. The adsorption process often obeys Langmuir’s adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the metal surface. This property makes triazole derivatives valuable in industries where metal preservation is critical (Bentiss et al., 2009).

Synthesis of New Compounds

Triazole derivatives are also pivotal in the synthesis of novel compounds with potential applications in various fields. Research efforts have led to the development of regioselective synthesis methods that enable the functionalization of triazole rings, thereby opening up pathways to a wide range of new molecules. Such synthetic versatility is valuable for creating compounds with specific properties, such as increased biological activity or enhanced material performance (Mansueto et al., 2014).

Antimicrobial Activities

Some triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain triazole compounds exhibit good or moderate activities against various microorganisms, making them potential candidates for use as antimicrobial agents. The mechanism of action often involves the interaction with bacterial enzymes or cell wall synthesis pathways, leading to the inhibition of bacterial growth (Bektaş et al., 2007).

Molecular Docking Studies

In the realm of drug discovery, triazole derivatives have been subjects of molecular docking studies to evaluate their potential as inhibitors against various targets, such as enzymes involved in cancer progression. These studies provide insights into the molecular interactions that govern the binding affinity of triazole compounds to specific proteins, thus aiding in the rational design of more effective therapeutic agents (Karayel, 2021).

Propriétés

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-20-13-8-7-11(9-12(13)16)19-14(17-18-15(19)21)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYQDOBBISPPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)

![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)

![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)